Cas no 1251671-22-3 (5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole)
![5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1251671-22-3x500.png)
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-[5-[(4-chlorophenyl)sulfonylmethyl]furan-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
- 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
-
- インチ: 1S/C20H15ClN2O4S2/c1-28-16-7-2-13(3-8-16)19-22-20(27-23-19)18-11-6-15(26-18)12-29(24,25)17-9-4-14(21)5-10-17/h2-11H,12H2,1H3
- InChIKey: MUZSVTGAELYFMP-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=C(CS(C3=CC=C(Cl)C=C3)(=O)=O)O2)=NC(C2=CC=C(SC)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 446.016
- どういたいしつりょう: 446.016
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120A^2
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0580-5mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-10μmol |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-10mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-15mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-20mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-5μmol |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-2μmol |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-20μmol |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-1mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0580-3mg |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole |
1251671-22-3 | 3mg |
$63.0 | 2023-09-10 |
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazoleに関する追加情報
Introduction to 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (CAS No. 1251671-22-3)
5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1251671-22-3, belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a furan moiety, a chlorobenzenesulfonyl group, and a methylsulfanylphenyl group, which contribute to its unique chemical properties and biological interactions.
The furan ring in this compound is a five-membered aromatic ring containing an oxygen atom, which is known to be a common structural motif in many biologically active molecules. The presence of the chlorobenzenesulfonyl group introduces a strong electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule. Additionally, the methylsulfanylphenyl group adds another layer of complexity to the compound's interactions with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in drug discovery and development. The oxadiazole core structure, present in this compound, is particularly noteworthy due to its ability to act as a scaffold for various pharmacophores. Oxadiazoles have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole makes it a promising candidate for further investigation in these areas.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chlorobenzenesulfonyl group is particularly challenging due to its sensitivity to various reaction conditions. However, recent advances in synthetic methodologies have made it possible to achieve efficient and scalable synthesis of such complex molecules. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the desired carbon-carbon bonds within the molecule.
The biological activity of 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has been the subject of several preliminary studies. These studies have shown that the compound exhibits significant inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The exact mechanism of action is still under investigation, but preliminary data suggest that the compound interacts with multiple targets simultaneously, leading to a synergistic effect.
In addition to its potential therapeutic applications, this compound has also shown promise as a tool for understanding the structure-activity relationships (SAR) within the oxadiazole class of molecules. By systematically varying different functional groups and studying their impact on biological activity, researchers can gain valuable insights into how these molecules interact with biological systems. This information can then be used to design more effective drugs with improved efficacy and reduced side effects.
The development of new synthetic methods for constructing complex heterocyclic compounds like 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is an ongoing area of research. Recent innovations in flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of these molecules. These advancements not only accelerate the drug discovery process but also make it possible to explore more complex molecular architectures that could lead to novel therapeutic agents.
The computational modeling of this compound has also played a crucial role in understanding its behavior and interactions. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of the molecule. These insights are invaluable for guiding experimental efforts and optimizing synthetic routes.
The future prospects for 5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole are promising. As more data becomes available on its biological activity and synthetic feasibility, it is likely that this compound will emerge as a key player in the development of new drugs targeting various diseases. The combination of innovative synthetic methodologies with advanced computational techniques will continue to drive progress in this field.
1251671-22-3 (5-{5-[(4-chlorobenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole) 関連製品
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